molecular formula C12H17BrClNO B1521115 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 214148-49-9

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1521115
CAS No.: 214148-49-9
M. Wt: 306.62 g/mol
InChI Key: VQFVCQYLGFGTLB-UHFFFAOYSA-N
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Description

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a piperidine ring substituted with a 4-bromophenoxy group and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-bromophenol under specific conditions. The reaction can be carried out using a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

3-[(4-Bromophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as 4-(3-Bromophenoxy)piperidine hydrochloride and 3-[(4-Bromophenoxy)phenyl]piperidine hydrochloride. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical properties.

Comparison with Similar Compounds

  • 4-(3-Bromophenoxy)piperidine hydrochloride

  • 3-[(4-Bromophenoxy)phenyl]piperidine hydrochloride

  • 3-[(4-Bromophenoxy)methyl]oxetanamine

This comprehensive overview provides a detailed understanding of 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFVCQYLGFGTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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